1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC13432475
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10N2O2 |
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Molecular Weight | 166.18 g/mol |
IUPAC Name | 1-but-3-enylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C8H10N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2,4,6H,1,3,5H2,(H,9,11,12) |
Standard InChI Key | MRRPPLVTJDQOTI-UHFFFAOYSA-N |
SMILES | C=CCCN1C=CC(=O)NC1=O |
Canonical SMILES | C=CCCN1C=CC(=O)NC1=O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 1-(3-buten-1-yl)pyrimidine-2,4(1H,3H)-dione, with the molecular formula C₈H₁₀N₂O₂ and a molar mass of 166.18 g/mol . Its structure consists of a pyrimidine-2,4-dione core substituted at the N1 position with a but-3-en-1-yl group, introducing an alkene moiety that may influence reactivity and biological interactions (Figure 1).
Figure 1: Structural representation of 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione.
Synthesis and Synthetic Routes
General Synthetic Strategies
While no explicit synthesis for this compound is documented in the provided sources, analogous pyrimidine-2,4-dione derivatives are typically synthesized via:
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Alkylation of pyrimidine-2,4-dione precursors using haloalkanes or propargyl bromides under basic conditions.
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Multi-component reactions involving condensation of aldehydes, amines, and barbituric acid derivatives .
For 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione, a plausible route involves the alkylation of uracil (pyrimidine-2,4-dione) with 3-buten-1-yl bromide in the presence of a base such as potassium carbonate (Figure 2). This method mirrors the synthesis of 1-propargyluracil derivatives .
Figure 2: Hypothetical synthesis pathway for 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione.
Industrial Production Considerations
Industrial-scale synthesis would likely optimize reaction conditions (e.g., solvent choice, temperature, and catalysts) to enhance yield and purity. Continuous flow reactors and green chemistry principles, as seen in steroidal pyrimidine-dione syntheses , could be applied to reduce waste and improve scalability.
Physicochemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical properties of 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione .
Property | Value |
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Molecular Formula | C₈H₁₀N₂O₂ |
Molar Mass | 166.18 g/mol |
Density | 1.202 g/cm³ |
CAS Number | 7236-71-7 |
The compound’s alkene moiety may confer moderate hydrophobicity (predicted LogP ≈ 1.5–2.0), influencing its solubility and bioavailability. Spectroscopic data (e.g., IR, NMR) for related compounds suggest characteristic peaks for carbonyl groups (C=O at ~1700 cm⁻¹) and alkene C-H stretches (~3050 cm⁻¹) .
Computational and Mechanistic Insights
Molecular Docking Studies
Docking simulations of similar compounds reveal interactions with HER2 kinase and SARS-CoV-2 MPro/PLPro . For instance, naphthyridine-2,4-dione derivatives bind HER2 with a binding energy of −7.89 kcal/mol . The butenyl group in 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione may similarly engage hydrophobic pockets in target proteins.
ADMET Profiling
In silico ADMET predictions for related pyrimidine-diones indicate moderate bioavailability and low hepatotoxicity . The compound’s ClogP (~2.0) aligns with Lipinski’s rule of five, suggesting oral administrability .
Future Perspectives
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Synthetic Optimization: Development of greener synthesis routes using microwave irradiation or solvent-free conditions, as demonstrated for steroidal pyrimidine-diones .
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Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HCT116) and microbial pathogens to validate hypothesized activities.
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Structural Modifications: Introduce halogen atoms or hydrophilic groups to enhance potency and selectivity, guided by SAR studies on CB2 agonists .
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